2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-2-4-15(5-3-14)11-24-21(27)13-26-9-8-20-18(12-26)22(28)17-10-16(23)6-7-19(17)25-20/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZZRZSAKUBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a member of the naphthyridine family and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 395.434 g/mol
- CAS Number : 1226437-71-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluoro group enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways relevant to various diseases.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(8-fluoro...) | S. aureus | 0.125 - 8 |
| 2-(8-fluoro...) | E. coli | 3.67 - 5.30 |
Anticancer Activity
The naphthyridine scaffold has been associated with anticancer properties in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For example, derivatives have shown IC50 values in the low micromolar range against different cancer cell lines.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of naphthyridine derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with structural similarities to 2-(8-fluoro...) demonstrated promising antibacterial effects, particularly against resistant strains of E. coli and Klebsiella pneumoniae .
- Cancer Cell Line Studies : Another study focused on the anticancer potential of naphthyridine derivatives where the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Calculated using atomic masses from standard tables.
Key Insights from Comparative Analysis
Substituent Effects: Halogenation: Fluorine (target compound) offers superior electronic effects (e.g., dipole interactions) compared to chlorine (4a) or bromine (4b), which prioritize steric bulk. Fluorinated derivatives are often favored in drug design for enhanced metabolic stability .
Side Chain Modifications :
- The acetamide group in the target compound balances hydrophilicity and lipophilicity, whereas carbothioamides (e.g., 8g-i ) exhibit higher hydrophobicity, impacting solubility and biodistribution.
Synthetic Yields :
- Halogenated derivatives (4a, 4b) achieve moderate yields (59–67%) via cyclization reactions, suggesting that fluorine substitution (target compound) may require optimized conditions due to its reactivity .
Biological Implications: While direct activity data for the target compound are unavailable, analogues like 4a and 4b are proposed as MAO inhibitor scaffolds . The acetamide moiety may mimic endogenous substrates, enhancing target engagement compared to carbothioamides.
Q & A
Q. How to reconcile discrepancies between predicted and observed solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
